5-(Benzyloxy)-2-fluoropyridine
Overview
Description
Benzyloxy compounds are often used in organic synthesis due to their stability and the ease with which the benzyloxy group can be removed . The “5-(Benzyloxy)-2-fluoropyridine” compound would likely have similar properties, with a benzyloxy group attached to the 5-position of a pyridine ring, and a fluorine atom attached to the 2-position.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol . In the case of “this compound”, the alcohol would be 2-fluoropyridine .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to the 5-position of this ring would be a benzyloxy group, which consists of a benzene ring attached to an oxygen atom . At the 2-position of the pyridine ring, there would be a fluorine atom .Chemical Reactions Analysis
Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in oxidation and reduction reactions . They can also act as reactants in regio- and stereoselective alkenylation reactions .Physical and Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, benzyloxy compounds generally have properties such as being soluble in organic solvents and having relatively high boiling points .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Pathways : The synthesis of fluoropyridines, closely related to 5-(Benzyloxy)-2-fluoropyridine, involves various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed amination. A notable method includes the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed reaction, starting from 2-bromo-5-[18F]fluoropyridine, which in turn is obtained by the radiofluorination of specific iodonium salts (Pauton et al., 2019). Another approach involves the synthesis of 4-fluoropyridines from 2-fluoroallylic alcohols through a series of rearrangements, highlighting the versatility of fluoropyridines in synthetic chemistry (Wittmann et al., 2006).
Chemical Transformations : Fluoropyridines serve as precursors for further chemical transformations. For instance, 5-fluoro-2'-deoxycytidine, a compound structurally related to this compound, has been synthesized and used as a probe for studying B/Z-DNA transitions, showcasing the utility of fluorinated pyridines in biochemical applications (Solodinin et al., 2019).
Applications in Molecular Imaging and Medicine
Molecular Imaging : Fluorinated pyridines, similar to this compound, are used in molecular imaging, particularly in Positron Emission Tomography (PET). The synthesis and application of fluoropyridines in medical imaging have been explored, emphasizing the role of fluorine substitution in enhancing the stability and utility of these compounds for in vivo imaging applications (Carroll et al., 2007).
Antitumor Activity : The synthesis and evaluation of fluorinated compounds, including those related to this compound, have shown potential in the development of antitumor agents. For example, specific fluorinated pyridine nucleosides have been synthesized and tested as therapeutic agents, demonstrating the potential of fluorinated compounds in cancer treatment (Chacko et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as trypsin-1 . The role of these enzymes is to catalyze the hydrolysis of peptide bonds, a critical process in digestion and other biological functions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process known as nucleophilic substitution . This involves the replacement of a leaving group (in this case, the fluorine atom) by a nucleophile (the enzyme or other target molecule). The resulting changes could include alterations in the structure and function of the target molecule.
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell proliferation and apoptosis . These effects could have downstream impacts on cellular growth and survival.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as the route of administration and the presence of other substances . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and overall effects.
Result of Action
Similar compounds have been found to have anti-proliferative effects, suggesting that they may inhibit the growth of certain types of cells . Additionally, these compounds may induce the production of reactive oxygen species, which can have various effects on cellular function .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoropyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s metabolism and excretion, potentially altering its effects .
Future Directions
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAGMYDTEQUFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.